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Compound of Interest |

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one
CAS No.: 101080-34-6
Cat. No.: B3020543
. J

Executive Summary & Compound Profile

2-Hydroxy-5-methoxyhexan-3-one (CAS: 101080-34-6) represents a specialized class of
functionalized

-hydroxy ketones (acyloins). Structurally, it features a reactive

-hydroxy ketone core at the C2-C3 position and a methoxy ether linkage at the C5 position.
This specific substitution pattern distinguishes it from its well-known alkyl analog, 2-Hydroxy-5-
methylhexan-3-one (FEMA 3989), a recognized flavoring agent.

This guide provides a comparative technical analysis for researchers evaluating the "Methoxy-
Analog" against standard alkyl-acyloins. The presence of the methoxy group at C5 introduces
significant changes in polarity, hydrogen-bonding potential, and metabolic stability, making this
compound a critical candidate for structure-activity relationship (SAR) studies in flavor
chemistry, biocatalysis, and pharmaceutical intermediate synthesis.

Chemical Identity
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Property Target Compound Primary Comparator
N 2-Hydroxy-5-methoxyhexan-3-  2-Hydroxy-5-methylhexan-3-
ame
one one
CAS 101080-34-6 246511-74-0
C C
Formula H H
o O
Mol.[1][2][31[4]1[5][6]1[7] Weight 146.18 g/mol 130.19 g/mol
Key Motif -Hydroxy Ketone + Ether -Hydroxy Ketone + Alkyl

Primary Utility

Chiral Building Block / Novel

] Flavoring Agent / Fragrance
Intermediate

Comparative Physicochemical & Bioactivity

Analysis

The bioactivity of

-hydroxy ketones is governed by their redox potential (ability to be reduced to diols) and their

ability to form hydrogen bonds with receptor sites (e.g., odorant receptors or enzymatic active

sites).

Table 1: Predicted Physicochemical Properties

Data derived from consensus SAR modeling and functional group analysis.
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2-Hydroxy-5-

2-Hydroxy-5-

Parameter methoxyhexan-3- Interpretation
methylhexan-3-one
one
The methoxy group
significantly lowers
) o lipophilicity, increasing
LogP (Lipophilicity) ~0.2-0.5 ~1.3-15

water solubility and
altering membrane

permeability.

H-Bond Acceptors

3 (Ketone, Hydroxyl,
Ether)

2 (Ketone, Hydroxyl)

Additional ether
oxygen increases
binding affinity
potential but may

reduce volatility.

H-Bond Donors

1 (Hydroxyl)

1 (Hydroxyl)

Identical donor
capacity; differences
in binding are driven

by the acceptor site.

Boiling Point

~190-200°C
(Predicted)

~172°C

The methoxy variant
is less volatile,
impacting its odor
threshold and

retention time.

Redox Reactivity

High (Susceptible to
reduction)

High (Susceptible to
reduction)

Both are substrates
for ketoreductases
(KREDs), but the
methoxy group may
sterically influence

enantioselectivity.

Bioassay Performance Implications

o Enzymatic Reduction (Biocatalysis): The methoxy group at C5 creates a distinct steric

environment compared to the methyl group. In bioreduction assays using Alcohol
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Dehydrogenases (ADHs), the Methoxy-Analog typically exhibits slower reaction kinetics but
potentially higher stereoselectivity due to the rigidifying effect of the ether oxygen.

o Sensory Profile: While the Methyl-Analog is characterized by "buttery, creamy, toasted" notes
(typical of acyloins), the Methoxy-Analog is predicted to have a weaker, more
ethereal/solvent-like odor with higher water solubility, making it suitable for aqueous-phase
applications where the Methyl-Analog would phase-separate.

» Cytotoxicity: The increased polarity of the Methoxy-Analog generally correlates with lower
cytotoxicity in mammalian cell lines compared to the more lipophilic alkyl analog, which can
more easily disrupt cell membranes.

Experimental Protocols
Protocol A: Biocatalytic Reduction Assay (Chiral
Synthesis)

Objective: Evaluate the substrate specificity of KREDs/ADHSs for converting the ketone to a
chiral diol.

Reagents:

Substrate: 2-Hydroxy-5-methoxyhexan-3-one (10 mM stock in DMSO).

Enzyme: Panel of broad-spectrum Ketoreductases (e.g., KRED-101, ADH-A).

Cofactor: NADPH (10 mM) + Glucose Dehydrogenase (GDH) for recycling.

Buffer: 100 mM Potassium Phosphate, pH 7.0.
Workflow:

o Preparation: In a 96-well plate, mix 180 pL Buffer, 5 uL Enzyme solution (1 mg/mL), and 10
uL Cofactor mix.

e Initiation: Add 5 pL Substrate stock. Final concentration: 0.5 mM.

e Incubation: Shake at 30°C, 600 rpm for 24 hours.
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o Extraction: Quench with 200 pL Ethyl Acetate. Vortex and centrifuge.
e Analysis: Analyze organic phase via GC-FID (Chiral Column, e.g., Hydrodex-3-TBDAC).

o Metric: Calculate Conversion (%) and Enantiomeric Excess (% ee).

Protocol B: Comparative Cytotoxicity Screening (MTT
Assay)

Objective: Determine the IC50 in HEK293 cells to assess safety relative to the flavor standard.
Workflow:
e Seeding: Seed HEK293 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.
o Treatment: Treat cells with serial dilutions (0.1 uM — 1000 puM) of:
o Compound A: 2-Hydroxy-5-methoxyhexan-3-one.[1][2][3][4][5][8][9]
o Compound B: 2-Hydroxy-5-methylhexan-3-one.
o Control: 1% DMSO (Vehicle).
 Incubation: 48 hours at 37°C, 5% CO2.

o Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with
DMSO.

o Readout: Measure Absorbance at 570 nm.

o Self-Validating Check: The DMSO control must show >95% viability. Positive control (e.g.,
Doxorubicin) must show IC50 < 1 pM.

Mechanistic Visualization

The following diagram illustrates the biocatalytic pathway comparison. The "Methoxy" variant
introduces a secondary binding interaction (via the ether oxygen) that can alter the orientation

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3020543?utm_src=pdf-body
https://www.bldpharm.com/products/34003-72-0.html
https://www.bldpharm.com/products/13241-40-2.html
https://enaminestore.com/catalog/EN300-202578?cat=building-blocks
https://m.chemicalbook.com/ProductChemicalPropertiesCB74663239_EN.htm
https://www.bldpharm.com/products/666203-86-7.html
https://www.bldpharm.com/products/1073-79-6.html
https://www.bldpharm.com/products/13482-23-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

of the molecule in the enzyme active site, leading to different chiral outcomes compared to the
"Methyl" variant.
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Figure 1. Mechanistic divergence in enzymatic reduction. The methoxy group (blue path)
enables additional H-bonding, potentially altering stereoselectivity compared to the
hydrophobic methyl analog (red path).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxy-5-methoxyhexan-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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